

Application Notes and Protocols for Hs27 Migration and Invasion Assays

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These application notes provide detailed protocols for performing migration and invasion assays using the human foreskin fibroblast cell line, Hs27 (ATCC® CRL-1634™). This fibroblast cell line, derived from a normal newborn male, is a valuable tool for studying wound healing, fibrosis, and the tumor microenvironment.[1][2] The following protocols for the Scratch (Wound Healing) Assay and the Transwell Invasion Assay are based on established methods for fibroblasts and can be adapted for use with Hs27 cells.

Hs27 Cell Line Characteristics



Characteristic	Description
Cell Type	Fibroblast[1]
Tissue of Origin	Foreskin[1]
Species	Homo sapiens (Human)
Gender of Donor	Male
Ethnicity of Donor	Black[1]
Growth Properties	Adherent[1]
Morphology	Fibroblastic[1]
Culture Medium	DMEM (Dulbecco's Modified Eagle's Medium) + 10% Fetal Bovine Serum (FBS) + 2mM L- glutamine[1]
Subculture Routine	Split sub-confluent cultures (70-80%) 1:2 to 1:4; seeding at 1-2 x 10,000 cells/cm² using 0.05% trypsin/EDTA.[1]
Incubation	37°C, 5% CO ₂ [1]

Scratch (Wound Healing) Assay for Cell Migration

The scratch assay is a straightforward and widely used method to study collective cell migration in vitro. It mimics the migration of cells during wound healing. This protocol is adapted for Hs27 cells based on general fibroblast protocols and the documented use of Hs27 in wound healing assays.[3][4]

Experimental Workflow





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Caption: Workflow for the Scratch (Wound Healing) Assay.

Detailed Protocol

Materials:

- Hs27 cells
- Complete culture medium (DMEM + 10% FBS)
- Serum-free culture medium
- Phosphate-Buffered Saline (PBS)
- Multi-well plates (e.g., 12-well or 24-well)
- Sterile 200 μL or 1000 μL pipette tips
- Microscope with a camera

Procedure:

- Cell Seeding:
 - Seed Hs27 cells into a multi-well plate at a density that will form a confluent monolayer within 24-48 hours. For a 12-well plate, a starting density of approximately 2 x 10⁵ cells per well can be used, but this should be optimized.
- Cell Culture:
 - Incubate the cells in a humidified incubator at 37°C and 5% CO₂ until they form a confluent monolayer.
- Serum Starvation (Optional):
 - To ensure that wound closure is due to migration and not proliferation, you can serumstarve the cells by replacing the complete medium with serum-free medium for 4-24 hours



before making the scratch.

- Creating the Scratch:
 - Using a sterile 200 μL pipette tip, make a straight scratch across the center of the cell monolayer. Apply firm and consistent pressure to ensure a clean, cell-free gap. A crossshaped scratch can also be made.[5]
- Washing:
 - Gently wash the wells twice with PBS to remove any detached cells.
- · Incubation with Test Compounds:
 - Add fresh culture medium to the wells. This can be serum-free medium, medium with a reduced serum concentration, or medium containing chemoattractants or inhibitors to be tested.
- Imaging and Analysis:
 - Immediately after adding the fresh medium, capture images of the scratch at time 0.
 - Place the plate back in the incubator and acquire images of the same fields at regular intervals (e.g., every 4, 8, 12, and 24 hours) until the scratch is closed in the control wells.
 [5]
 - The rate of cell migration can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The change in the area over time reflects the migration rate.

Data Presentation



Time (hours)	Scratch Area (Control) (µm²)	Scratch Area (Test Compound) (µm²)	% Wound Closure (Control)	% Wound Closure (Test Compound)
0	500,000	500,000	0	0
8	350,000	400,000	30	20
16	150,000	300,000	70	40
24	25,000	250,000	95	50

% Wound Closure = $[(Area at T_0 - Area at T_x) / Area at T_0] \times 100$

Transwell Invasion Assay

The transwell invasion assay, or Boyden chamber assay, is used to assess the ability of cells to migrate through an extracellular matrix (ECM) barrier, mimicking the process of invasion through the basement membrane.

Experimental Workflow



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Caption: Workflow for the Transwell Invasion Assay.

Detailed Protocol

Materials:

Hs27 cells



- Complete culture medium (DMEM + 10% FBS)
- Serum-free culture medium
- Transwell inserts (8 μm pore size is suitable for fibroblasts)[6]
- Extracellular matrix (ECM) solution (e.g., Matrigel® or Collagen I)
- Cotton swabs
- Fixation solution (e.g., 4% paraformaldehyde or methanol)
- Staining solution (e.g., Crystal Violet or DAPI)
- Microscope with a camera

Procedure:

- Coating the Transwell Inserts:
 - Thaw the ECM solution (e.g., Matrigel) on ice.
 - Dilute the ECM solution to the desired concentration with cold, serum-free medium. A final concentration of 0.2-1.0 mg/mL is a good starting point.[7]
 - Add the diluted ECM solution to the upper chamber of the transwell inserts (e.g., 100 μL for a 24-well plate format) and incubate at 37°C for at least 1-2 hours to allow for gelation.
- Cell Preparation:
 - Culture Hs27 cells to 70-80% confluency.
 - Serum-starve the cells for 4-24 hours.
 - Trypsinize and resuspend the cells in serum-free medium to create a single-cell suspension. A typical seeding density is 0.5-1.0 x 10⁵ cells per insert for a 24-well plate, but this should be optimized.
- Assay Setup:



- Add medium containing a chemoattractant (e.g., DMEM with 10% FBS) to the lower chamber of the plate.
- Carefully place the ECM-coated transwell inserts into the wells.
- Add the prepared Hs27 cell suspension to the upper chamber of the inserts.

Incubation:

 Incubate the plate at 37°C and 5% CO₂ for 24-48 hours. The optimal incubation time will depend on the invasive capacity of the cells and should be determined empirically.

· Quantification:

- After incubation, carefully remove the non-invading cells from the upper surface of the insert membrane using a cotton swab.
- Fix the invading cells on the lower surface of the membrane with a suitable fixative (e.g., methanol for 10 minutes).
- Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet for 10-20 minutes).
- Gently wash the inserts with water to remove excess stain and allow them to air dry.
- Image the lower surface of the membrane using a microscope and count the number of stained cells in several random fields of view. The average number of cells per field is used to quantify invasion.

Data Presentation

Condition	Chemoattractant	Average Number of Invaded Cells per Field	Standard Deviation
Control	0% FBS	15	± 4
Test	10% FBS	150	± 22
Test + Inhibitor X	10% FBS	45	± 9





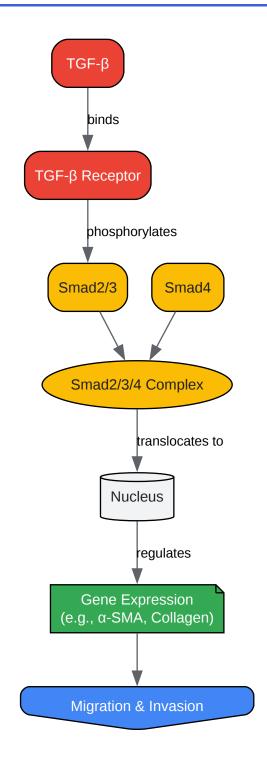
Key Signaling Pathways in Fibroblast Migration and Invasion

The migration and invasion of fibroblasts like Hs27 are complex processes regulated by a network of signaling pathways. Key pathways include those initiated by Transforming Growth Factor-beta (TGF- β), Platelet-Derived Growth Factor (PDGF), and cell-matrix interactions via Integrins.

TGF-β Signaling Pathway

TGF-β is a potent inducer of fibroblast migration and differentiation into myofibroblasts.[8][9]





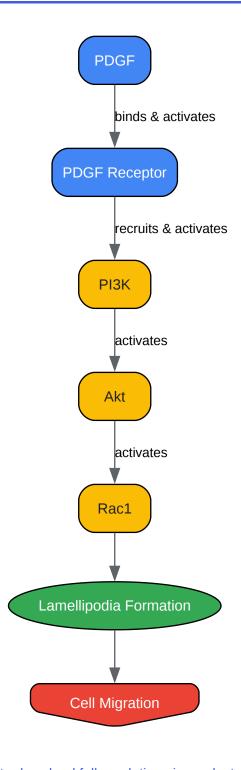
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Caption: TGF- β signaling pathway in fibroblast migration.

PDGF Signaling Pathway

PDGF is a major chemoattractant for fibroblasts, stimulating directional migration.[10]





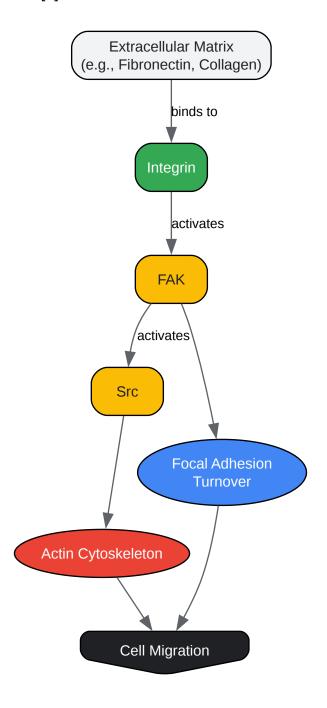
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Caption: PDGF signaling pathway in fibroblast migration.

Integrin Signaling Pathway



Integrins are transmembrane receptors that mediate cell adhesion to the ECM and transduce signals that regulate migration.[3]



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Caption: Integrin signaling in fibroblast migration.



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